molecular formula C15H18F2N2O3 B11787378 Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11787378
M. Wt: 312.31 g/mol
InChI Key: ZWLGQTOBOGAXPZ-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a dihydroisoxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps. One common method starts with the reaction of 3,4-difluoroaniline with di-tert-butyl dicarbonate in dry tetrahydrofuran (THF) to form tert-butyl N-(3,4-difluorophenyl)carbamate. This intermediate is then reacted with other reagents to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3,4-difluorophenyl)carbamate
  • Tert-butyl N-(3,4-difluorophenyl)carbamate

Uniqueness

Tert-butyl ((3-(3,4-difluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential biological activity .

Properties

Molecular Formula

C15H18F2N2O3

Molecular Weight

312.31 g/mol

IUPAC Name

tert-butyl N-[[3-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C15H18F2N2O3/c1-15(2,3)21-14(20)18-8-10-7-13(19-22-10)9-4-5-11(16)12(17)6-9/h4-6,10H,7-8H2,1-3H3,(H,18,20)

InChI Key

ZWLGQTOBOGAXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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